molecular formula C10H10Cl2O2 B1461839 3'-Dichloromethyl-4'-methoxyacetophenone CAS No. 1823212-44-7

3'-Dichloromethyl-4'-methoxyacetophenone

Cat. No.: B1461839
CAS No.: 1823212-44-7
M. Wt: 233.09 g/mol
InChI Key: ITZIVVGLRLOEDD-UHFFFAOYSA-N
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Description

3’-Dichloromethyl-4’-methoxyacetophenone is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol. It is a colorless to yellowish liquid with a pungent odor

Properties

IUPAC Name

1-[3-(dichloromethyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)7-3-4-9(14-2)8(5-7)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIVVGLRLOEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Dichloromethyl-4’-methoxyacetophenone typically involves the reaction of 4’-methoxyacetophenone with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the methyl group .

Industrial Production Methods

Industrial production of 3’-Dichloromethyl-4’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Dichloromethyl-4’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

3’-Dichloromethyl-4’-methoxyacetophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 3’-Dichloromethyl-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    3’-Chloromethyl-4’-methoxyacetophenone: Similar structure but with one chlorine atom.

    4’-Methoxyacetophenone: Lacks the chloromethyl group.

    3’,4’-Dichloromethylacetophenone: Similar structure but without the methoxy group

Uniqueness

3’-Dichloromethyl-4’-methoxyacetophenone is unique due to the presence of both the dichloromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

3'-Dichloromethyl-4'-methoxyacetophenone (DCM-MAP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCM-MAP is characterized by the presence of both dichloromethyl and methoxy functional groups, which contribute to its unique chemical properties. The molecular formula is C10H10Cl2O3, and its structure can be represented as follows:

Structure of DCM MAP C6H4(Cl2CH2)(OCH3)COCH3\text{Structure of DCM MAP }\quad \text{C}_6\text{H}_4(\text{Cl}_2\text{CH}_2)(\text{OCH}_3)\text{COCH}_3

The biological activity of DCM-MAP is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in critical cellular processes such as:

  • Cell Division : DCM-MAP can disrupt the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • DNA Replication : The compound has shown potential in interfering with DNA synthesis, contributing to its cytotoxic effects on cancer cells.

Antimicrobial Activity

DCM-MAP has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that DCM-MAP could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of DCM-MAP has been investigated using various cancer cell lines, including breast, lung, and colon cancer cells. Notable findings include:

  • Cytotoxicity : DCM-MAP exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potent cytotoxic effects .
  • Mechanisms : The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death .

Case Studies

Several studies have highlighted the biological activity of DCM-MAP:

  • Study on Antimicrobial Effects :
    • A study conducted by Smith et al. (2022) demonstrated that DCM-MAP effectively inhibited the growth of multidrug-resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.
  • Evaluation of Anticancer Properties :
    • In a study published in the Journal of Biological Chemistry, researchers found that DCM-MAP significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Dichloromethyl-4'-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
3'-Dichloromethyl-4'-methoxyacetophenone

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